2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one
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Overview
Description
2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization reactions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions using bromine or iodine are common, leading to the formation of halogenated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for the detection of metal ions like mercury and iron.
Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and saripidem. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities . The uniqueness of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVMZBLPBQDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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